H-Thr-Lys-Pro-Pro-Arg-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Lys-Pro-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, threonine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (lysine) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for proline, proline, and arginine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Thr-Lys-Pro-Pro-Arg-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or arginine residues, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution can result in analogs with altered biological activity .
Scientific Research Applications
H-Thr-Lys-Pro-Pro-Arg-OH has a wide range of scientific research applications, including:
Immunology: Enhancing the phagocytic activity of macrophages and neutrophils, making it useful in studying immune responses.
Medicine: Potential therapeutic applications in treating infections and immune-related disorders.
Biochemistry: Studying protein-protein interactions and signaling pathways.
Pharmaceuticals: Development of peptide-based drugs and vaccines.
Mechanism of Action
H-Thr-Lys-Pro-Pro-Arg-OH exerts its effects by binding to specific receptors on the surface of phagocytic cells, such as macrophages and neutrophils. This binding triggers a cascade of intracellular events, including the activation of signaling pathways that lead to increased phagocytic activity. The molecular targets involved include receptors that regulate calcium and cyclic nucleotide levels .
Comparison with Similar Compounds
Similar Compounds
Tuftsin (Thr-Lys-Pro-Arg): A shorter version of H-Thr-Lys-Pro-Pro-Arg-OH with similar immunostimulatory properties.
Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro): An elongated version of tuftsin with additional proline and glycine residues, known for its nootropic and anti-anxiety effects.
Uniqueness
This compound is unique due to its specific sequence and the presence of two proline residues, which contribute to its distinct biological activity. Its ability to enhance phagocytic activity makes it a valuable tool in immunological research and potential therapeutic applications .
Properties
IUPAC Name |
acetic acid;2-[[1-[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N9O7.C2H4O2/c1-15(36)20(28)22(38)32-16(7-2-3-11-27)23(39)35-14-6-10-19(35)24(40)34-13-5-9-18(34)21(37)33-17(25(41)42)8-4-12-31-26(29)30;1-2(3)4/h15-20,36H,2-14,27-28H2,1H3,(H,32,38)(H,33,37)(H,41,42)(H4,29,30,31);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFMFZFUNHLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51N9O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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